molecular formula C17H19NO5S B2971288 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide CAS No. 1396869-46-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide

Cat. No. B2971288
CAS RN: 1396869-46-7
M. Wt: 349.4
InChI Key: SNPLMVPSNBYOIS-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl moiety is a common structure in organic chemistry, often seen in compounds with biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including solubility tests, melting point determination, and computational predictions .

Scientific Research Applications

Reaction and Synthesis Applications

  • Synthesis of Sulfonic Acid-Containing Compounds : A study details the synthesis of a novel sulfonic acid-containing benzoxazine monomer, highlighting the structural characterization and membrane properties for potential use in direct methanol fuel cells. This research exemplifies the application of sulfonic acid derivatives in creating materials with specific electrical properties (Yao et al., 2014).

  • Catalytic Applications in Organic Synthesis : Research on N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) showcases its use as a novel N-bromo reagent catalyzing the tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. This highlights the compound's utility in facilitating organic transformations (Khazaei et al., 2007).

  • Investigation of Dissociation Thermodynamics : A study on the dissociation thermodynamics of aminomethanesulfonic acid and its derivatives provides insights into the effects of substituents on thermodynamic functions, contributing to a deeper understanding of these compounds' chemical behavior in aqueous solutions (Khoma, 2017).

  • Antioxidant and Anti-Influenza Activities : Research into aminomethanesulfonic acids and their derivatives explores their potential antioxidant activities and inhibitory effects on influenza virus strains, demonstrating the compound's relevance in pharmaceutical chemistry (Khoma et al., 2019).

  • Quantum Mechanical Studies : A study on aromatic halogen-substituted sulfonamidobenzoxazole compounds with potential light harvesting properties investigates their stable conformations and interactions, suggesting applications in the development of novel inhibitor molecules and in the design of dye-sensitized solar cells (Mary et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-17(19,14-7-8-15-16(9-14)23-12-22-15)11-18-24(20,21)10-13-5-3-2-4-6-13/h2-9,18-19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLMVPSNBYOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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